molecular formula C24H24N4O4 B11197991 N-(4-ethoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

N-(4-ethoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

Cat. No.: B11197991
M. Wt: 432.5 g/mol
InChI Key: GKIXOONZJTXMOY-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an oxadiazole ring, and a dihydroquinoline moiety

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Synthesis of the dihydroquinoline moiety: This step often involves the condensation of aniline derivatives with suitable carbonyl compounds.

    Coupling of intermediates: The final step involves the coupling of the oxadiazole and dihydroquinoline intermediates with the ethoxyphenyl group under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and oxadiazole moieties, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-ETHOXYPHENYL)-2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-4-31-17-11-9-16(10-12-17)25-21(29)14-28-20-8-6-5-7-18(20)19(13-22(28)30)24-26-23(15(2)3)27-32-24/h5-13,15H,4,14H2,1-3H3,(H,25,29)

InChI Key

GKIXOONZJTXMOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C(C)C

Origin of Product

United States

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